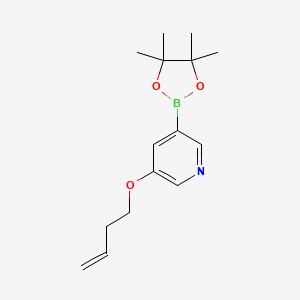

3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

3-but-3-enoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-6-7-8-18-13-9-12(10-17-11-13)16-19-14(2,3)15(4,5)20-16/h6,9-11H,1,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJLTACCJHSVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves several steps. One common method includes the reaction of a pyridine derivative with but-3-en-1-ol in the presence of a suitable base to form the but-3-en-1-yloxy group. The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced through a borylation reaction using a boron reagent such as bis(pinacolato)diboron. The reaction conditions often involve the use of palladium catalysts and ligands to facilitate the formation of the desired product.

Chemical Reactions Analysis

3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where the but-3-en-1-yloxy group or the tetramethyl-1,3,2-dioxaborolan-2-yl group is replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biological assays.

Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The but-3-en-1-yloxy group and the tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Halogenated Derivatives (e.g., bromo, chloro): These substituents are electron-withdrawing, increasing the electrophilicity of the pyridine ring and facilitating nucleophilic aromatic substitution (NAS) reactions. For example, the bromo analog (C₁₁H₁₆BBrNO₂) is used in synthesizing oxazolidinone derivatives for mGluR5 modulators .

- Trifluoromethyl Derivatives : The strong electron-withdrawing nature of the CF₃ group stabilizes intermediates in coupling reactions, making these compounds valuable in fluorinated drug development .

- Alkoxy Substituents (e.g., but-3-enyloxy): The alkoxy group in the target compound provides a site for further chemical modifications, such as epoxidation or click chemistry, due to the terminal alkene .

Thermal and Stability Properties

- The trifluoromethyl derivative (C₁₂H₁₅BF₃NO₂) exhibits higher thermal stability (mp ~103–108°C) compared to halogenated analogs, as inferred from similar compounds .

- Storage conditions vary: For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine requires refrigeration (0–6°C) to prevent decomposition .

Biological Activity

The compound 3-(but-3-en-1-yloxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridine ring substituted with a butenoxy group and a dioxaborolane moiety. This unique configuration contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H33BO3 |

| Molecular Weight | 312.33 g/mol |

| CAS Number | 480425-30-7 |

| IUPAC Name | tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane |

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Antimicrobial Activity : Recent studies have demonstrated that derivatives containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance, compounds similar to this pyridine derivative showed activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies indicated that it can inhibit cell proliferation in various cancer cell lines, demonstrating an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells. This suggests a promising therapeutic window for selective targeting of cancer cells while sparing normal cells .

- Mechanistic Studies : The compound's mechanism involves the inhibition of specific protein kinases and enzymes associated with cancer progression and bacterial resistance mechanisms. For example, it has shown off-target activity against matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study on the pharmacokinetics of a related compound showed moderate systemic exposure in vivo with a peak plasma concentration (Cmax) of 592 ± 62 mg/mL after administration in Sprague-Dawley rats. The elimination half-life was noted to be prolonged, indicating sustained biological activity .

- Case Study 2 : In a model of lung metastasis using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of metastatic nodule formation compared to untreated controls. This underscores its potential as an anti-metastatic agent .

Safety and Toxicology

While exploring the biological activity, safety profiles are crucial. The compound has been reported to cause skin and eye irritation at certain concentrations (H315 and H319 respectively) . However, in vivo toxicity studies indicated acceptable safety margins at higher doses (up to 800 mg/kg), suggesting that therapeutic applications may be feasible with careful dosage management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.